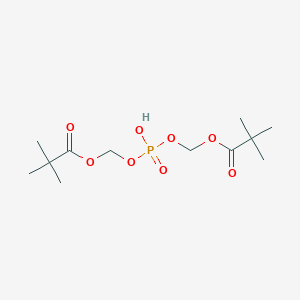
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate): is a chemical compound with the molecular formula C12H23O8P and a molecular weight of 326.28 g/mol . This compound is known for its unique structure, which includes a phosphoryl group bonded to two oxygens, each connected to a methylene group, and further linked to two 2,2-dimethylpropanoate groups . It is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves the reaction of phosphoryl chloride with methylene glycol, followed by esterification with 2,2-dimethylpropanoic acid . The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as recrystallization and chromatography to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids and phosphoric acids.
Reduction: Phosphine oxides and alcohols.
Substitution: Amides and ethers.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules .
- Acts as a precursor for the synthesis of more complex organophosphorus compounds .
Biology:
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways .
Industry:
Mécanisme D'action
The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
Comparaison Avec Des Composés Similaires
Phosphoric acid, bis(2,2-dimethylpropyl) ester: Similar structure but lacks the methylene groups.
Phosphinic acid, bis(2,2-dimethylpropyl) ester: Contains a phosphinic group instead of a phosphoryl group.
Phosphonic acid, bis(2,2-dimethylpropyl) ester: Features a phosphonic group, differing in oxidation state.
Uniqueness:
- The presence of both methylene and ester groups in ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) provides unique reactivity and versatility in chemical reactions .
- Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C12H23O8P |
|---|---|
Poids moléculaire |
326.28 g/mol |
Nom IUPAC |
[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16) |
Clé InChI |
KBLSOCYEWZSBJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)
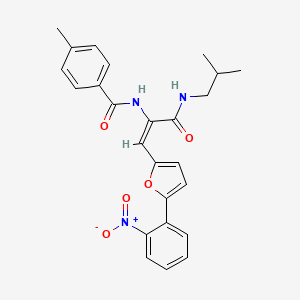

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
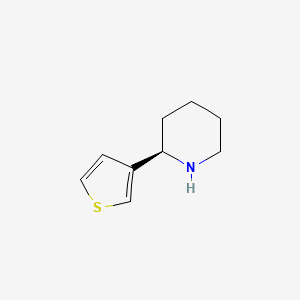
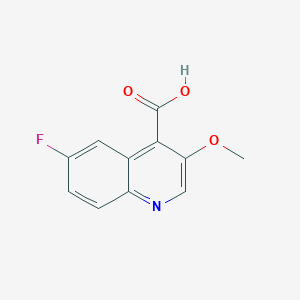
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
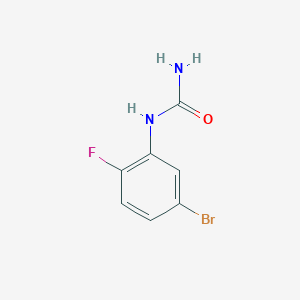
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
